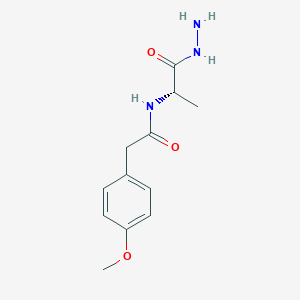
N-((S)-1-Hydrazinocarbonyl-ethyl)-2-(4-methoxy-phenyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((S)-1-Hydrazinocarbonyl-ethyl)-2-(4-methoxy-phenyl)-acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazinocarbonyl group attached to an ethyl chain, which is further connected to a methoxyphenyl group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-Hydrazinocarbonyl-ethyl)-2-(4-methoxy-phenyl)-acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with ethyl chloroformate to form an intermediate ester. This ester is then reacted with hydrazine hydrate under controlled conditions to yield the desired compound. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-((S)-1-Hydrazinocarbonyl-ethyl)-2-(4-methoxy-phenyl)-acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((S)-1-Hydrazinocarbonyl-ethyl)-2-(4-methoxy-phenyl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((S)-1-Hydrazinocarbonyl-ethyl)-2-(4-methoxy-phenyl)-acetamide involves its interaction with specific molecular targets. The hydrazinocarbonyl group can form covalent bonds with active sites of enzymes, leading to inhibition or activation. The methoxyphenyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-((S)-1-Hydrazinocarbonyl-ethyl)-2-(4-hydroxy-phenyl)-acetamide
- N-((S)-1-Hydrazinocarbonyl-ethyl)-2-(4-chloro-phenyl)-acetamide
- N-((S)-1-Hydrazinocarbonyl-ethyl)-2-(4-nitro-phenyl)-acetamide
Uniqueness
N-((S)-1-Hydrazinocarbonyl-ethyl)-2-(4-methoxy-phenyl)-acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C12H17N3O3 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C12H17N3O3/c1-8(12(17)15-13)14-11(16)7-9-3-5-10(18-2)6-4-9/h3-6,8H,7,13H2,1-2H3,(H,14,16)(H,15,17)/t8-/m0/s1 |
InChI Key |
QWAVSTHTKBCPPR-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NN)NC(=O)CC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C(=O)NN)NC(=O)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


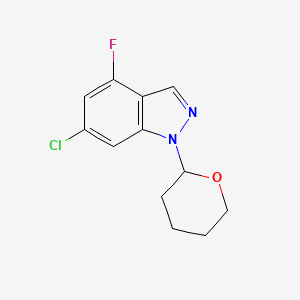

![6-Bromo-2-fluoro-3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13911128.png)
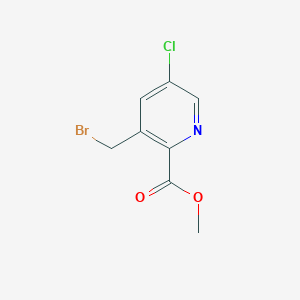


![Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate](/img/structure/B13911152.png)
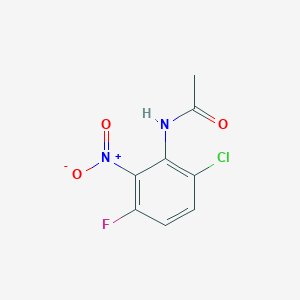

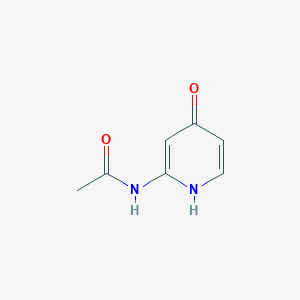
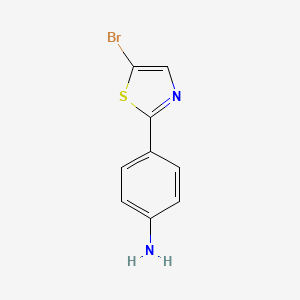
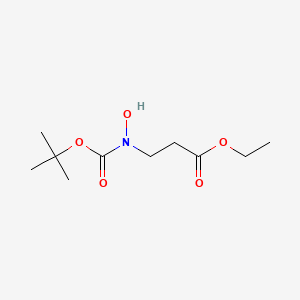
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium](/img/structure/B13911193.png)
![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)
